N-(3-ethylphenyl)thian-4-amine
Description
N-(3-Ethylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated thiacyclohexane) with an amine group at the 4-position and a 3-ethylphenyl substituent on the nitrogen atom. The thiane core contributes to unique electronic and steric properties, while the 3-ethylphenyl group enhances lipophilicity and modulates intermolecular interactions. This compound is structurally analogous to other thian-4-amine derivatives, such as N-(6-methylheptan-2-yl)thian-4-amine (CAS: 1153349-35-9) and N-(propan-2-yl)thian-4-amine (CAS: 1153348-71-0), which share the thian-4-amine backbone but differ in substituent groups .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3-ethylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H19NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 |
InChI Key |
ISYRPHULWDLMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-ethylphenyl)thian-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylphenylamine with thian-4-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-ethylphenyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thian-4-amine moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
N-(3-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biochemical effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thian-4-amine Derivatives
The thian-4-amine scaffold is versatile, with substituents influencing physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- N-(propan-2-yl)thian-4-amine has a lower molecular weight (159.29 vs. 221.36), suggesting better solubility but reduced metabolic stability .
Aromatic Amine Derivatives with Heterocyclic Cores
Compounds with aryl-amine motifs and heterocyclic systems provide additional structural parallels:
Comparison Highlights :
- Electronic Effects : The thian-4-amine core (saturated sulfur ring) lacks the aromaticity of pyridine or thiazole analogs, reducing conjugation but increasing flexibility.
- Substituent Impact: The 3-ethylphenyl group in this compound provides moderate steric bulk compared to trifluoromethyl (in thienopyrimidine analogs) or chlorophenyl groups, balancing lipophilicity and steric accessibility .
Biological Activity
N-(3-ethylphenyl)thian-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may act by:
- Binding to Enzymes : It can inhibit or modulate enzyme activity, which may affect various biochemical pathways.
- Modulating Receptor Activity : The compound may alter receptor signaling, leading to changes in cellular responses.
These interactions suggest potential applications in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Biological Activities
This compound exhibits a range of biological activities, as summarized below:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several pathogens, revealing significant inhibition zones in bacterial cultures. This suggests its potential use as a lead compound for developing new antibiotics.
- Anticancer Potential : In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further studies are needed to explore its efficacy in vivo.
Synthesis and Derivatives
Several synthetic routes have been reported for this compound, often involving reactions between thian derivatives and substituted anilines. Variations in substituents can significantly influence the compound's biological activity. For example:
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| N-(2-methylphenyl)thian-4-amine | Methyl substitution at ortho position | Potentially different biological activity |
| N-(4-chlorophenyl)thian-4-amine | Chlorine substitution at para position | Enhanced lipophilicity affecting absorption |
| N-(3-nitrophenyl)thian-4-amine | Nitro group at meta position | Increased reactivity due to electron-withdrawing effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
